3-(3-Chloro-6-methylphenyl)-3-pentanol

Description

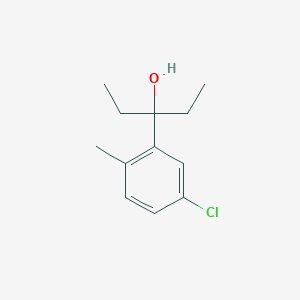

3-(3-Chloro-6-methylphenyl)-3-pentanol (CAS: 36938-75-7) is a tertiary alcohol featuring a chloro-substituted aromatic ring. The compound consists of a pentanol backbone with a phenyl group substituted at the 3-position with chlorine and a methyl group at the 6-position (meta and para positions relative to the alcohol).

Properties

IUPAC Name |

3-(5-chloro-2-methylphenyl)pentan-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClO/c1-4-12(14,5-2)11-8-10(13)7-6-9(11)3/h6-8,14H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDSFQKCZCNXVJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(C1=C(C=CC(=C1)Cl)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-6-methylphenyl)-3-pentanol typically involves the chlorination of 3-methylphenyl followed by the addition of a pentanol group. The reaction conditions often require a chlorinating agent such as thionyl chloride or phosphorus trichloride, and the reaction is carried out under controlled temperature and pressure to ensure the selective chlorination of the aromatic ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination reactors and continuous flow systems to optimize yield and efficiency. The use of catalysts and advanced purification techniques ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-6-methylphenyl)-3-pentanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the chlorinated aromatic ring to a more saturated form.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 3-(3-Chloro-6-methylphenyl)-3-pentanone, while substitution with an amine could produce 3-(3-Amino-6-methylphenyl)-3-pentanol.

Scientific Research Applications

Medicinal Chemistry

3-(3-Chloro-6-methylphenyl)-3-pentanol is being explored for its potential therapeutic properties. Research indicates that compounds with similar structures may exhibit biological activities such as:

- Antimicrobial Activity : Studies have shown that related chlorinated phenols can induce apoptosis in microbial cells, suggesting potential applications in developing antimicrobial agents.

- Enzyme Inhibition : The compound may serve as a scaffold for designing inhibitors targeting specific enzymes involved in disease pathways. Its structural features allow for modifications that can enhance potency and selectivity .

Agrochemical Applications

The compound's structural characteristics make it a candidate for use in agrochemicals:

- Pesticide Development : Compounds with similar aromatic and alcohol functionalities have been utilized in formulating pesticides. The chlorinated phenyl group may enhance the efficacy and stability of these formulations against pests .

- Herbicide Research : Investigations into the herbicidal properties of chlorinated compounds suggest that this compound could be modified to improve its herbicidal activity, potentially leading to new formulations that target specific weed species without harming crops .

Material Sciences

In material sciences, the compound's properties can be leveraged for developing advanced materials:

- Polymer Chemistry : The hydroxyl group in the structure allows for reactions that can integrate this compound into polymer matrices, potentially enhancing material properties such as thermal stability and mechanical strength .

- Coatings and Adhesives : Research has indicated that chlorinated alcohols can improve adhesion properties in coatings and adhesives due to their ability to interact with various substrates .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of chlorinated phenols, including derivatives of this compound. Results showed significant inhibition of bacterial growth, particularly against Gram-positive bacteria, indicating its potential as an antimicrobial agent.

Case Study 2: Herbicidal Activity

Field trials conducted with modified versions of chlorinated phenols demonstrated effective weed control with minimal phytotoxicity to crops. This suggests that this compound derivatives could be developed into safer herbicides.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-6-methylphenyl)-3-pentanol involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorinated aromatic ring and pentanol side chain contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating key enzymes, leading to its observed effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares 3-(3-Chloro-6-methylphenyl)-3-pentanol with structurally related alcohols, focusing on substituent effects and molecular properties:

Key Observations:

- Hydrogen Bonding: Non-halogenated 3-pentanol forms three hydrogen bonds with amines (e.g., diethylamine), as observed in thermodynamic studies . The chloro substituent may reduce volatility but increase solubility in polar media.

- Steric Effects: Bulky substituents (e.g., 3,4-dimethylphenyl in 3-(3,4-Dimethylphenyl)-3-pentanol) likely reduce interaction efficiency with biological targets due to steric hindrance.

Efficacy in Plant Immunity Priming

Studies on analogous compounds highlight the role of volatile organic compounds (VOCs) in priming plant defense pathways. While direct data on this compound are lacking, insights can be drawn from related alcohols:

Table: Comparative Efficacy in Induced Resistance

Mechanistic Insights:

- 3-Pentanol: Triggers systemic resistance via salicylic acid (SA) and jasmonic acid (JA) pathways, priming defense genes (e.g., PR1, PDF1.2) upon pathogen challenge .

- Halogenated Analogs : Chlorine substituents may enhance binding to plant receptors but could reduce volatility, a critical factor for VOC efficacy in open-field applications .

Biological Activity

3-(3-Chloro-6-methylphenyl)-3-pentanol is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its antimicrobial and anti-inflammatory properties, mechanisms of action, and comparisons with similar compounds.

Chemical Structure and Properties

The compound features a chlorinated phenyl ring, which is known to influence biological activity through interactions with various molecular targets. The presence of the hydroxyl group enhances its solubility and may contribute to its biological effects.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated effectiveness against various bacterial strains, including:

- Escherichia coli

- Staphylococcus aureus

- Enterococcus faecalis

These studies typically measure the Minimum Inhibitory Concentration (MIC) to determine the compound's efficacy. For instance, MIC values reported for related compounds suggest a promising antibacterial profile, with values around 62.5 µg/mL for E. coli and 78.12 µg/mL for E. faecalis .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been explored for anti-inflammatory effects. The mechanism likely involves modulation of inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines or enzymes involved in the inflammatory response.

The mechanism of action for this compound involves interaction with specific molecular targets such as enzymes or receptors. The chloro and hydroxyl groups are crucial in these interactions, influencing binding affinity and biological activity .

Case Studies

Several case studies highlight the compound's potential:

- Study on Antimicrobial Activity : A study conducted on methanolic extracts containing similar compounds showed strong antibacterial activity against MRSA strains, emphasizing the relevance of chlorinated phenyl derivatives in combating resistant bacterial infections .

- In Vivo Studies : Animal models have been used to assess the anti-inflammatory effects of related compounds, showing significant reductions in inflammation markers after treatment with chlorinated phenyl alcohols .

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-(3-Chloro-6-methylphenyl)-2-butanol | Chloro group on phenyl | Antimicrobial and anti-inflammatory |

| 2-(3-Chloro-6-methylphenyl)-2-propanol | Similar structure but different alkyl chain | Moderate antibacterial properties |

| 2-(3-Chloro-6-methylphenyl)-2-pentanol | Extended alkyl chain | Enhanced antimicrobial activity |

This table illustrates that while all these compounds share a common structural motif, their biological activities can vary significantly based on minor structural changes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.